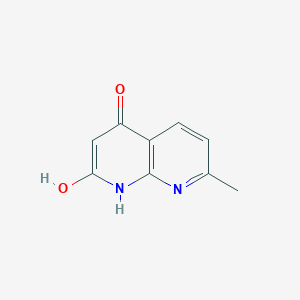

4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one

Description

Properties

IUPAC Name |

4-hydroxy-7-methyl-1H-1,8-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-5-2-3-6-7(12)4-8(13)11-9(6)10-5/h2-4H,1H3,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMIYAOXAGCGBLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=CC(=O)N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one, a heterocyclic compound of significant interest within medicinal chemistry and drug discovery. The 1,8-naphthyridine scaffold is a recognized pharmacophore, and understanding the chemical characteristics of its derivatives is paramount for the development of novel therapeutics. This document details the synthesis, physicochemical properties, spectral analysis, and reactivity of the title compound. Given the limited direct experimental data on this specific molecule, this guide synthesizes information from closely related analogs and theoretical studies to provide a robust and scientifically grounded resource for researchers, scientists, and drug development professionals.

Introduction

The 1,8-naphthyridine core is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide array of pharmacological activities. The title compound, 4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one, is a derivative that holds potential as a key intermediate in the synthesis of more complex molecules and novel drug candidates. Its chemical behavior is governed by the interplay of the pyridinone and hydroxypyridine rings, leading to interesting tautomeric equilibria and reactivity patterns. This guide aims to elucidate these properties to facilitate its application in synthetic and medicinal chemistry.

Synthesis of 4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one

The most direct and established route for the synthesis of the 4-hydroxy-1,8-naphthyridin-2(1H)-one scaffold is the Gould-Jacobs reaction.[1] This methodology is a powerful tool for the construction of 4-hydroxyquinoline and its bioisosteres.[1] The synthesis of the title compound can be envisioned through a two-step process: the initial condensation of an aminopyridine with a malonic ester derivative, followed by a thermal cyclization and subsequent decarboxylation.

A detailed protocol for a closely related analog, ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate, provides a strong foundation for the synthesis of the target molecule.[1]

Synthesis of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate (Precursor)

This synthesis involves the reaction of 2-amino-4-methylpyridine with diethyl ethoxymethylenemalonate (DEEM) followed by thermal cyclization.[1]

Reaction Scheme:

Caption: Synthesis of the precursor, ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate.

Experimental Protocol:

-

Condensation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-amino-4-methylpyridine (1.0 molar equivalent) and diethyl ethoxymethylenemalonate (1.0 molar equivalent).[1]

-

Heat the reaction mixture to 110-120 °C for 2 hours with continuous stirring.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature to yield the intermediate, ethyl 2-((4-methylpyridin-2-ylamino)methylene)malonate.

-

Thermal Cyclization: The crude intermediate is added to a high-boiling point solvent, such as diphenyl ether.

-

The mixture is heated to approximately 250 °C to induce intramolecular cyclization.

-

After the reaction is complete (monitored by TLC), the mixture is cooled, and the product is precipitated by the addition of a non-polar solvent like hexane.

-

The solid product is collected by filtration and can be further purified by recrystallization.

Hydrolysis and Decarboxylation to Yield 4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one

To obtain the title compound, the ethyl ester at the 3-position must be removed. This is typically achieved through a two-step process of ester hydrolysis followed by decarboxylation of the resulting carboxylic acid.

Reaction Scheme:

Caption: Tautomeric equilibrium of 4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one.

In both solution and the solid state, the equilibrium generally favors the keto-form for similar 4-hydroxypyridine systems due to the greater stability of the amide resonance within the pyridone ring. The exact position of the equilibrium can be influenced by factors such as solvent polarity and pH.

Spectral Properties

While experimental spectra for the title compound are not available, theoretical studies on the closely related 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid provide valuable insights into its expected spectral characteristics. [2]

Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by vibrations of the functional groups present in the molecule.

| Wavenumber (cm-1) | Assignment |

| 3400-3200 | N-H stretching (amide) |

| 3200-2500 | O-H stretching (intramolecular hydrogen bonding) |

| 1680-1640 | C=O stretching (amide I band) |

| 1620-1580 | C=C and C=N stretching (aromatic rings) |

| ~1550 | N-H bending (amide II band) |

The broad O-H stretching is indicative of strong hydrogen bonding, likely an intramolecular interaction between the 4-hydroxyl group and the carbonyl oxygen at the 2-position, or intermolecular hydrogen bonding in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra would provide definitive structural information. Predicted chemical shifts are based on the analysis of similar 1,8-naphthyridine structures.

1H NMR (predicted, in DMSO-d6):

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~11.5 | br s | N-H (amide) |

| ~10.5 | br s | O-H (hydroxyl) |

| 7.5-8.5 | m | Aromatic protons (H5, H6) |

| ~6.0 | s | H3 |

| ~2.4 | s | CH3 |

13C NMR (predicted, in DMSO-d6):

| Chemical Shift (ppm) | Assignment |

| >160 | C=O (C2 and C4) |

| 110-150 | Aromatic carbons |

| <100 | C3 |

| ~20 | CH3 |

Mass Spectrometry

The mass spectrum would show a prominent molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound (176.17 g/mol ). Fragmentation patterns would likely involve the loss of small neutral molecules such as CO and HCN, characteristic of heterocyclic systems.

Reactivity

The reactivity of 4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one is dictated by its functional groups and the electron distribution within the bicyclic system.

-

Acidity and Basicity: The 4-hydroxyl group is acidic and can be deprotonated with a suitable base. The pyridine nitrogen (N8) is basic and can be protonated in acidic media.

-

Alkylation and Acylation: The N1-H of the pyridone ring and the 4-hydroxyl group are both susceptible to alkylation and acylation reactions, with selectivity often depending on the reaction conditions (base, solvent).

-

Electrophilic Aromatic Substitution: The aromatic ring is generally deactivated towards electrophilic substitution due to the presence of the electron-withdrawing pyridone ring. However, under forcing conditions, substitution may occur, with the position of attack directed by the existing substituents.

-

Nucleophilic Substitution: The 4-hydroxyl group can be converted to a leaving group (e.g., a tosylate or a halide) to undergo nucleophilic substitution reactions.

Conclusion

4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one is a versatile heterocyclic compound with a rich chemical profile. While direct experimental data is sparse, a comprehensive understanding of its properties can be constructed through the analysis of closely related structures and theoretical computations. The synthetic route via the Gould-Jacobs reaction, followed by hydrolysis and decarboxylation, presents a viable pathway for its preparation. Its key chemical features, including tautomerism and the reactivity of its functional groups, make it a valuable building block for the synthesis of novel compounds with potential applications in medicinal chemistry. This guide provides a foundational understanding for researchers and scientists working with this and related 1,8-naphthyridine derivatives.

References

- (Reference to a general review on the biological activities of 1,8-naphthyridines - to be added from search results if a suitable one is found)

-

Journal of Theoretical and Computational Chemistry. (n.d.). Quantum chemical and spectroscopic investigations of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid. Retrieved from [Link]

Sources

Spectroscopic Characterization of 4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The 1,8-naphthyridine scaffold is a recognized pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties.[1] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of the compound's structural features through the lens of modern spectroscopic techniques.

Introduction

4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one belongs to the naphthyridine class of molecules, which are bicyclic heterocyclic compounds containing two nitrogen atoms. The specific arrangement of the nitrogen atoms and the substitution pattern on the rings significantly influence the molecule's chemical properties and biological activity. The 4-hydroxy-2-pyridone moiety can exist in tautomeric equilibrium with its 4-oxo form, a crucial aspect to consider when interpreting spectroscopic data. This guide will delve into the expected features in Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, drawing comparisons with closely related and structurally characterized analogs to provide a robust analytical framework.

Molecular Structure and Tautomerism

The structure of 4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one is presented below. A key feature is the keto-enol tautomerism of the 4-hydroxy-2-pyridone ring. The equilibrium between the 4-hydroxy and the 4-oxo forms can be influenced by the solvent and the solid-state packing. Spectroscopic analysis, particularly NMR and IR, is instrumental in determining the predominant tautomeric form under different conditions.

Caption: Chemical structure of 4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one.

Synthesis Overview

The synthesis of the 4-hydroxy-1,8-naphthyridine core is often achieved through the Gould-Jacobs reaction.[1] This methodology involves the condensation of an appropriately substituted 2-aminopyridine with a malonic ester derivative, followed by a thermal cyclization.[1] For the synthesis of the title compound, 2-amino-4-methylpyridine would be a suitable starting material, reacting with diethyl ethoxymethylenemalonate (DEEM) or a similar reagent.[1]

Sources

A Senior Application Scientist's Guide to ¹³C NMR Characterization of 1,8-Naphthyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical exploration of the ¹³C Nuclear Magnetic Resonance (NMR) characterization of 1,8-naphthyridine derivatives. As a senior application scientist, this document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output. The methodologies and interpretations presented herein are designed to be self-validating, grounded in established principles of NMR spectroscopy and supported by authoritative references.

The Strategic Importance of ¹³C NMR in 1,8-Naphthyridine Drug Discovery

The 1,8-naphthyridine scaffold is a privileged pharmacophore, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1]. The precise substitution pattern on the naphthyridine ring system is critical to its pharmacological activity. ¹³C NMR spectroscopy is an indispensable tool in the synthesis and development of these derivatives, providing an unparalleled, high-resolution insight into the carbon framework. This technique allows for the unambiguous confirmation of substitution patterns, the elucidation of electronic effects, and the verification of molecular structure, all of which are crucial for establishing robust structure-activity relationships (SAR).

Foundational Principles: Understanding the ¹³C NMR Spectrum of the 1,8-Naphthyridine Core

A thorough understanding of the ¹³C NMR spectrum of the parent, unsubstituted 1,8-naphthyridine is fundamental to the analysis of its derivatives. The chemical shifts of the carbon atoms in the bicyclic system are influenced by a combination of factors, including the electronegativity of the nitrogen atoms, resonance effects, and the overall aromaticity of the system.

The ¹³C NMR spectrum of 1,8-naphthyridine has been authoritatively assigned, providing a crucial baseline for comparative analysis[2]. The symmetry of the molecule results in four distinct signals for the eight carbon atoms.

Table 1: ¹³C NMR Chemical Shifts (δ) of Unsubstituted 1,8-Naphthyridine

| Carbon Atom | Chemical Shift (ppm) |

| C-2, C-7 | 152.9 |

| C-3, C-6 | 121.5 |

| C-4, C-5 | 136.7 |

| C-4a, C-8a | 146.4 |

Data sourced from the Journal of the Chemical Society, Perkin Transactions 2[2].

The carbons adjacent to the nitrogen atoms (C-2, C-7) are the most deshielded, appearing at the lowest field due to the strong electron-withdrawing inductive effect of the nitrogen. The quaternary carbons (C-4a, C-8a) also exhibit significant deshielding. The C-3, C-6 and C-4, C-5 carbons appear at higher fields.

The Influence of Substituents on the ¹³C NMR Spectra of 1,8-Naphthyridine Derivatives

The introduction of substituents onto the 1,8-naphthyridine ring system leads to predictable and interpretable changes in the ¹³C NMR spectrum. These changes are primarily governed by the electronic properties of the substituent, namely its inductive and resonance effects. A comprehensive understanding of these effects is paramount for accurate spectral interpretation and structure verification.

3.1. Electron-Donating Groups (EDGs)

Substituents such as amino (-NH₂), hydroxyl (-OH), and alkyl groups donate electron density to the aromatic system through resonance and/or inductive effects. This increased electron density leads to a shielding of the ring carbons, resulting in an upfield shift (lower ppm values) of their corresponding signals. The effect is most pronounced at the ortho and para positions relative to the substituent.

3.2. Electron-Withdrawing Groups (EWGs)

Conversely, electron-withdrawing groups like nitro (-NO₂), cyano (-CN), and carbonyl (-C(O)R) groups pull electron density away from the ring system. This deshielding effect causes the signals of the ring carbons to shift downfield (higher ppm values), with the most significant impact observed at the ortho and para positions.

Table 2: Illustrative ¹³C NMR Data for Substituted 1,8-Naphthyridine Derivatives (in DMSO-d₆)

| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | C-7 (ppm) | C-4a (ppm) | C-8a (ppm) | Source |

| Benzo[b][3][4]naphthyridone | 155.28 | 118.43 | 136.30 | 126.62 (C-6) | 122.43 (C-7) | 134.72 (C-8) | 121.43 | 141.62 (C-9a) | [5] |

| 2,4-dimethyl-5-amino-benzo[b][3][4]naphthyridine | 153.18 | 121.76 | 141.31 | 150.70 | 119.88 | 122.63 | 119.74 | 161.36 (C-9a) | [5] |

Note: The numbering for the benzo-fused derivatives differs from the parent 1,8-naphthyridine.

Experimental Protocols for High-Quality ¹³C NMR Data Acquisition

The acquisition of high-quality, reproducible ¹³C NMR data is contingent upon meticulous sample preparation and the appropriate selection of experimental parameters.

4.1. Sample Preparation: A Critical First Step

-

Sample Quantity: For a standard ¹³C NMR experiment, a sample concentration of 20-50 mg in 0.5-0.7 mL of deuterated solvent is generally recommended.

-

Solvent Selection: The choice of deuterated solvent is critical. It must dissolve the sample completely and should not have signals that overlap with the analyte's signals. Common choices for 1,8-naphthyridine derivatives include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD). The chemical shifts of residual solvent peaks should be noted to avoid misinterpretation[6].

-

Filtration: It is imperative to filter the sample solution directly into the NMR tube to remove any particulate matter. Suspended solids will disrupt the magnetic field homogeneity, leading to broadened spectral lines and a loss of resolution. A Pasteur pipette with a small plug of glass wool is an effective filter.

4.2. Standard ¹³C NMR Acquisition Parameters

A standard proton-decoupled ¹³C NMR experiment is typically sufficient for the routine characterization of 1,8-naphthyridine derivatives.

-

Pulse Sequence: A simple pulse-acquire sequence with proton decoupling is standard.

-

Spectral Width: A spectral width of approximately 200-250 ppm is generally adequate to encompass the chemical shifts of all carbon atoms in 1,8-naphthyridine derivatives.

-

Acquisition Time: An acquisition time of 1-2 seconds is a good starting point.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is typically used to allow for sufficient relaxation of the carbon nuclei between scans.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (from several hundred to several thousand) is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

4.3. Advanced NMR Techniques for Deeper Structural Insights

For more complex 1,8-naphthyridine derivatives or for unambiguous assignment of all carbon signals, advanced NMR techniques can be employed.

-

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) are invaluable for determining the multiplicity of each carbon atom (i.e., distinguishing between CH₃, CH₂, CH, and quaternary carbons).

-

2D NMR (HSQC, HMBC): Two-dimensional NMR experiments provide through-bond correlation information.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates carbon atoms with their directly attached protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates carbon atoms with protons that are two or three bonds away, which is extremely useful for assigning quaternary carbons.

-

Conclusion: A Framework for Confident Characterization

This guide has provided a comprehensive framework for the ¹³C NMR characterization of 1,8-naphthyridine derivatives. By integrating a solid understanding of the fundamental principles of ¹³C NMR with meticulous experimental technique and the application of advanced spectroscopic methods, researchers can confidently elucidate the structures of novel 1,8-naphthyridine derivatives. This, in turn, will accelerate the drug discovery process by enabling the rapid and accurate establishment of structure-activity relationships, ultimately leading to the development of more effective and targeted therapeutics.

References

-

Afloroaei, C., & Vlassa, M. (2004). ASSIGNMENTS OF H AND C NMR SPECTRA OF BENZO[b][3][4]NAPHTHYRIDONE AND OF 2,4-DIMETHYL-5-AMINO-BENZO[b][3][4]-NAPHTHYIRIDINE. Revue Roumaine de Chimie, 49(5), 415–417.

-

Brukker. (n.d.). NMR Sample Preparation. Retrieved from [Link]

- Bansal, R., & Kumar, A. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 847-865.

- Kulkarni, M. V., Gundu, C., & Sunkari, S. (2020). 1,8-Naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 12(19), 1761-1786.

-

Purdue University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

- van der Plas, H. C., & Wozniak, M. (1976). Carbon-13 nuclear magnetic resonance spectra and electronic densities of symmetrical naphthyridines. Journal of the Chemical Society, Perkin Transactions 2, (13), 1548-1551.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Carbon-13 nuclear magnetic resonance spectra and electronic densities of symmetrical naphthyridines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

A Guide to Quantum Chemical Studies of 1,8-Naphthyridine Compounds for Drug Discovery

Abstract

The 1,8-naphthyridine scaffold is a privileged heterocyclic system that forms the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The versatile synthesis and reactivity of these compounds have made them a focal point in medicinal chemistry and drug discovery.[4] This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the application of quantum chemical studies to elucidate the electronic structure, reactivity, and spectroscopic properties of 1,8-naphthyridine derivatives. By integrating theoretical calculations with experimental data, we can accelerate the rational design of novel and more potent therapeutic agents. This guide will detail the theoretical underpinnings, practical methodologies, and interpretive frameworks for these computational studies.

The Significance of 1,8-Naphthyridine in Medicinal Chemistry

The 1,8-naphthyridine nucleus is a bicyclic heteroaromatic system containing two nitrogen atoms. This structural motif is present in a variety of biologically active molecules, demonstrating its importance as a pharmacophore.[5] Derivatives of 1,8-naphthyridine have been reported to exhibit a vast array of pharmacological effects, including:

-

Anticancer Activity: Certain derivatives have shown significant cytotoxicity against various cancer cell lines, such as breast cancer (MCF7) and liver cancer (HepG2).[6][7] Some compounds, like Voreloxin, have even entered clinical trials, acting as topoisomerase II inhibitors.[8]

-

Antimicrobial and Antiviral Properties: The scaffold is a key component in drugs targeting bacteria and viruses.[2]

-

Neurodegenerative and Immunomodulatory Disorders: Recent studies have highlighted the potential of 1,8-naphthyridine derivatives in treating complex diseases affecting the central nervous and immune systems.[1][4]

-

Anti-inflammatory and Analgesic Effects: The structural features of these compounds make them suitable candidates for the development of new anti-inflammatory and pain-relieving drugs.[2]

Given this broad therapeutic potential, understanding the structure-activity relationships (SAR) is paramount. Quantum chemical methods provide a powerful lens through which to examine these relationships at the electronic level, offering insights that are often inaccessible through experimental means alone.

Theoretical Foundations of Quantum Chemical Methods

Quantum chemistry applies the principles of quantum mechanics to chemical problems. For molecules like 1,8-naphthyridine derivatives, Density Functional Theory (DFT) has emerged as a highly effective and computationally efficient method.

2.1. Density Functional Theory (DFT)

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The core principle of DFT is that the properties of a multi-electron system can be determined by using functionals of the spatially dependent electron density. A popular and widely used functional for organic molecules is B3LYP , which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[9]

The choice of a basis set is also crucial. A basis set is a set of functions used to create the molecular orbitals. For molecules containing C, H, N, and O, the Pople-style basis set 6-31G(d) is a common and effective choice that provides a good balance between accuracy and computational cost.[5][10] This basis set includes polarization functions (d) on heavy atoms, which are important for describing the anisotropic electron distribution in molecules like 1,8-naphthyridine.

A Practical Workflow for Quantum Chemical Analysis

This section outlines a step-by-step protocol for conducting a comprehensive quantum chemical study of a 1,8-naphthyridine derivative using DFT.

Caption: A typical workflow for quantum chemical studies of 1,8-naphthyridine derivatives.

3.1. Experimental Protocol: Computational Analysis

-

Molecular Structure Input:

-

Begin by drawing the 2D structure of the 1,8-naphthyridine derivative of interest using a chemical drawing software.

-

Convert the 2D structure into a 3D model and perform an initial geometry "cleanup" using molecular mechanics to obtain a reasonable starting structure.

-

-

Geometry Optimization:

-

Using a quantum chemistry software package like Gaussian, set up a geometry optimization calculation.[4]

-

Method: DFT with the B3LYP functional.

-

Basis Set: 6-31G(d).

-

This step calculates the lowest energy conformation of the molecule. The optimized geometry provides key structural parameters like bond lengths and angles.

-

-

Frequency Calculation:

-

Perform a frequency calculation on the optimized geometry using the same level of theory (B3LYP/6-31G(d)).

-

Purpose: To confirm that the optimized structure is a true energy minimum. The absence of imaginary frequencies indicates a stable structure. This calculation also provides theoretical vibrational frequencies that can be compared with experimental IR and Raman spectra.

-

-

Electronic Property Calculations:

-

With the confirmed minimum energy structure, perform a single-point energy calculation to obtain detailed electronic properties.

-

Analysis and Interpretation of Computational Data

4.1. Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity.

-

HOMO: Represents the ability of a molecule to donate an electron (nucleophilicity).

-

LUMO: Represents the ability of a molecule to accept an electron (electrophilicity).

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.[11] This energy gap can be correlated with the biological activity of the compounds.[12]

Caption: Relationship between HOMO, LUMO, and chemical reactivity.

4.2. Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule.[13] It is an invaluable tool for identifying the sites of electrophilic and nucleophilic attack.

-

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. In 1,8-naphthyridine derivatives, these are typically found around the nitrogen atoms and any carbonyl oxygen atoms.[1]

-

Blue Regions: Indicate areas of positive electrostatic potential, electron-deficient, and are prone to nucleophilic attack.

-

Green Regions: Represent areas of neutral potential.

The MEP map provides a visual representation of the charge distribution and can help in understanding intermolecular interactions, such as drug-receptor binding.[7][14]

4.3. Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the electron density distribution in terms of localized bonds and lone pairs.[15] It allows for the investigation of intramolecular interactions, such as hyperconjugation, which contribute to the stability of the molecule. This analysis can quantify the charge transfer between orbitals, offering a deeper understanding of the electronic delocalization within the 1,8-naphthyridine ring system.

4.4. Spectroscopic Analysis (TD-DFT)

Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies, which correspond to the absorption wavelengths in a UV-Vis spectrum.[3] By calculating the theoretical spectrum and comparing it with experimental data, one can validate the computational model and gain insights into the nature of the electronic transitions (e.g., π→π*).[2][16]

Data Presentation: Calculated vs. Experimental Data

A crucial step in validating the computational methodology is to compare the calculated results with experimental data.

Table 1: Comparison of Calculated and Experimental Bond Lengths (Å) for a Hypothetical 1,8-Naphthyridine Derivative

| Bond | Calculated (B3LYP/6-31G(d)) | Experimental (X-ray) |

| N1 - C2 | 1.345 | 1.342 |

| C2 - C3 | 1.410 | 1.408 |

| C3 - C4 | 1.380 | 1.379 |

| C4 - C4a | 1.421 | 1.419 |

| N8 - C7 | 1.346 | 1.343 |

Table 2: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for a Hypothetical 1,8-Naphthyridine Derivative

| Vibrational Mode | Calculated (B3LYP/6-31G(d)) | Experimental (FT-IR) |

| C-H stretch (aromatic) | 3085 | 3080 |

| C=N stretch | 1610 | 1605 |

| C=C stretch (ring) | 1580 | 1575 |

| Ring breathing | 1020 | 1018 |

Application in Drug Design and QSAR

The quantum chemical descriptors obtained from these calculations serve as valuable parameters in Quantitative Structure-Activity Relationship (QSAR) studies.[17][18] Descriptors such as HOMO-LUMO energies, dipole moment, and atomic charges can be used to build mathematical models that correlate the chemical structure of 1,8-naphthyridine derivatives with their biological activity.[1] These models can then be used to predict the activity of newly designed compounds, thereby streamlining the drug discovery process.

Conclusion

Quantum chemical studies, particularly those employing DFT, offer a robust and insightful approach to understanding the chemistry of 1,8-naphthyridine compounds. By providing a detailed picture of their electronic structure, reactivity, and spectroscopic properties, these computational methods empower medicinal chemists to make more informed decisions in the design and development of novel therapeutic agents. The integration of theoretical calculations with experimental validation is a powerful strategy for unlocking the full therapeutic potential of the versatile 1,8-naphthyridine scaffold.

References

- Jain, A. K., & Sharma, S. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(16), 1435-1463.

- Ojha, H., & Kumar, A. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry, 13(16), 1435-1463.

- Madaan, A., Verma, R., Kumar, V., & Singh, A. T. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(11), 767-787.

-

El-Sayed, W. A., Ali, O. M., & Zyada, R. A. (2018). Synthesis, DFT calculations, electronic structure, electronic absorption spectra, natural bond orbital (NBO) and nonlinear optical (NLO) analysis of the novel 5-methyl-8H-benzo[h]chromeno[2,3-b][1][3] naphthyridine-6(5H),8-dione (MBCND). Journal of Molecular Structure, 1155, 608-620.

- Eweas, A. F., Khalifa, N. M., Ismail, N. S., Al-Omar, M. A., & Soliman, A. M. M. (2013). Synthesis, molecular docking of novel 1,8-naphthyridine derivatives and their cytotoxic activity against HepG2 cell lines. Medicinal Chemistry Research, 22(10), 4943-4953.

- Gou, G. Z., Zhou, B., Yan, H. P., Hong, Y., Liu, W., Chi, S. M., & Mang, C. Y. (2016). Synthesis, Spectroscopic Properties and DFT Calculation of Novel Pyrrolo[1',5'-a]-1,8-naphthyridine Derivatives through a Facile One-pot Process. Journal of Chemical Sciences, 128(11), 1813-1821.

- Obi-Egbedi, O., & Ebenso, E. E. (2011). DFT and TD-DFT study on the inhibition of mild steel corrosion by some derivatives of 1,8-naphthyridine. International Journal of Electrochemical Science, 6(5), 1335-1357.

-

Barrett Research Group. (n.d.). GAUSSIAN 09W TUTORIAL. McGill University. Retrieved from [Link]

- Al-Romaizan, A. N., El-Faham, A., & El-Sayed, W. A. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 943-953.

- Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, R. P. (1962). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal and Pharmaceutical Chemistry, 5(5), 1063-1065.

- Politzer, P., & Murray, J. S. (2002). The fundamental nature and role of the electrostatic potential in determining chemical reactivity. In Theoretical and Computational Chemistry (Vol. 9, pp. 1-27). Elsevier.

-

Experimental and theoretical study on the corrosion inhibition of mild steel by a 1,8-naphthyridine derivative in acidic medium. (n.d.). Retrieved from [Link]

-

Chemistry Stack Exchange. (2021). What does B3LYP do well? What does it do badly? Retrieved from [Link]

- Zhang, L., Wang, Y., Zhang, Y., & Liu, H. (2022). QSAR Study of Novel 1, 8-Naphthimide Derivatives Targeting Nuclear DNA. Anti-Cancer Agents in Medicinal Chemistry, 22(15), 2821-2829.

- Fadda, A. A., El Defrawy, A. M., & El-Hadidy, S. A. (2012). Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. American Journal of Organic Chemistry, 2(4), 87-96.

-

Analysis of Quantitative Structure-Activity Relationship (QSAR) Of 1,8-Napthalymide-4-Aminoquinoline Derivatives as Antimalarial Compounds. (n.d.). Retrieved from [Link]

- Lima, T. C., Seabra, G. M., & de Souza, A. M. (2023). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. Chemistry, 5(1), 26-38.

-

University of Regensburg. (n.d.). Molecular Electrostatic Potential (MEP). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]

- 3. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 4. medium.com [medium.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 10. researchgate.net [researchgate.net]

- 11. lupinepublishers.com [lupinepublishers.com]

- 12. Napthyridine-derived compounds as promising inhibitors for Staphylococcus aureus CrtM: a primer for the discovery of potential anti-Staphylococcus aureus agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MEP [cup.uni-muenchen.de]

- 14. chemrxiv.org [chemrxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. QSAR Study of Novel 1, 8-Naphthimide Derivatives Targeting Nuclear DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. journal.walisongo.ac.id [journal.walisongo.ac.id]

Methodological & Application

The Gould-Jacobs Reaction: A Versatile Approach to the Synthesis of 1,8-Naphthyridines for Drug Discovery

Introduction: The Enduring Significance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core is a privileged heterocyclic motif of considerable interest to researchers, scientists, and drug development professionals.[1][2][3] This nitrogen-containing bicyclic system is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with a broad spectrum of pharmacological activities.[4][5] Notable examples include the pioneering antibacterial agent nalidixic acid, and a host of other derivatives exhibiting antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The strategic placement of nitrogen atoms in the 1,8-naphthyridine ring influences its electronic properties and hydrogen bonding capabilities, making it an ideal scaffold for interacting with biological targets.

The Gould-Jacobs reaction, a classic and robust method for the synthesis of 4-hydroxyquinoline derivatives, has been effectively extended to the preparation of the analogous 4-hydroxy-1,8-naphthyridines.[6] This synthetic route offers a reliable and straightforward pathway to this important class of compounds, which often serve as crucial intermediates in the development of novel therapeutics. This application note provides a detailed technical guide to the Gould-Jacobs reaction for the synthesis of 1,8-naphthyridines, encompassing the underlying mechanism, optimized protocols, and critical considerations for successful execution.

Mechanistic Insights and Key Experimental Parameters

The Gould-Jacobs synthesis of 1,8-naphthyridines is a two-stage process, beginning with a condensation reaction followed by a high-temperature intramolecular cyclization.[6] A thorough understanding of the mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues.

Stage 1: Condensation of 2-Aminopyridine with Diethyl Ethoxymethylenemalonate (DEEM)

The initial step involves the reaction of a 2-aminopyridine derivative with diethyl ethoxymethylenemalonate (DEEM). This proceeds via a nucleophilic attack of the exocyclic amino group of the pyridine onto the electron-deficient carbon of the ethoxymethylene group of DEEM. This is followed by the elimination of ethanol to yield the key intermediate, diethyl ((pyridin-2-ylamino)methylene)malonate.[6] This condensation is typically performed at elevated temperatures, often in the range of 100-140°C, and can be carried out neat or in a suitable solvent.

Stage 2: Thermal Intramolecular Cyclization

The second and decisive step is the thermal cyclization of the malonate intermediate. This transformation requires significant thermal energy to overcome the activation barrier for the 6-electron electrocyclization.[6] The reaction is typically conducted in a high-boiling point, inert solvent capable of reaching temperatures in the range of 240-260°C. Commonly employed solvents include diphenyl ether and Dowtherm A, a eutectic mixture of diphenyl ether and biphenyl. This high-temperature treatment facilitates the intramolecular cyclization onto the pyridine ring, followed by the elimination of a second molecule of ethanol to afford the ethyl 4-hydroxy-1,8-naphthyridine-3-carboxylate. Subsequent hydrolysis and decarboxylation can then yield the corresponding 4-hydroxy-1,8-naphthyridine.

Reaction Pathway Visualization

Caption: Overall workflow of the Gould-Jacobs reaction for 1,8-naphthyridine synthesis.

Detailed Experimental Protocols

The following protocols provide a comprehensive guide for the synthesis of a representative 1,8-naphthyridine derivative.

Protocol 1: Synthesis of Diethyl ((pyridin-2-ylamino)methylene)malonate (Intermediate)

Materials:

-

2-Aminopyridine

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Round-bottom flask

-

Heating mantle with stirrer

-

Thermometer

-

Condenser (optional, for solvent-based reactions)

Procedure:

-

To a clean, dry round-bottom flask, add 2-aminopyridine (1.0 equivalent).

-

Add diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).

-

Heat the reaction mixture with stirring to 120-130°C.

-

Maintain this temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture can be cooled. The resulting crude malonate intermediate is often a solid and can be purified by recrystallization from a suitable solvent such as light petroleum ether. For many applications, the crude intermediate can be used directly in the subsequent cyclization step after removal of any residual volatile components under reduced pressure.

Protocol 2: Thermal Cyclization to Ethyl 4-hydroxy-1,8-naphthyridine-3-carboxylate

Materials:

-

Diethyl ((pyridin-2-ylamino)methylene)malonate (from Protocol 1)

-

Diphenyl ether or Dowtherm A

-

High-temperature round-bottom flask

-

Heating mantle with stirrer

-

High-temperature thermometer

-

Air condenser

-

Petroleum ether or hexane for precipitation

Procedure:

-

In a high-temperature round-bottom flask, add the crude or purified diethyl ((pyridin-2-ylamino)methylene)malonate (1.0 equivalent).

-

Add a sufficient volume of a high-boiling solvent, such as diphenyl ether or Dowtherm A, to ensure good heat transfer and stirring (typically 5-10 mL per gram of intermediate).

-

Heat the mixture with vigorous stirring to 240-250°C.

-

Maintain this temperature for 30-60 minutes. The progress of the cyclization can be monitored by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Add petroleum ether or hexane to the cooled reaction mixture to precipitate the product.

-

Collect the solid product by filtration and wash with petroleum ether or hexane to remove the high-boiling solvent.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).

Data Presentation: Reaction Conditions and Outcomes

| Parameter | Stage 1: Condensation | Stage 2: Cyclization | Expected Outcome |

| Temperature | 100-140°C | 240-260°C | High yields of the desired product. |

| Solvent | Neat or high-boiling inert solvent | Diphenyl ether, Dowtherm A | Efficient heat transfer and reaction medium. |

| Reaction Time | 1-3 hours | 30-90 minutes | Complete conversion of starting materials. |

| Reactant Ratio | 1:1 to 1:1.2 (Aminopyridine:DEEM) | - | Minimizes unreacted starting material. |

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low yield of intermediate | Incomplete reaction. | Increase reaction time or temperature. Ensure proper mixing. |

| Decomposition of starting materials. | Use a milder temperature for a longer duration. | |

| Low yield of final product | Incomplete cyclization. | Ensure the reaction temperature is consistently within the optimal range (240-260°C). Increase reaction time. |

| Product decomposition. | High temperatures for extended periods can lead to degradation. Optimize the reaction time. | |

| Side reactions. | Ensure the starting materials are pure. Degas the solvent to remove oxygen which can cause oxidation at high temperatures. | |

| Formation of regioisomers | With substituted 2-aminopyridines, cyclization can occur at C-3, leading to the formation of 1,5-naphthyridine isomers. | The regioselectivity is influenced by the electronic and steric nature of the substituents on the pyridine ring. Careful analysis of the product mixture (e.g., by NMR) is required. |

| Product is difficult to purify | Contamination with high-boiling solvent. | Ensure thorough washing of the precipitated product with a non-polar solvent like petroleum ether or hexane. |

| Presence of unreacted intermediate. | Optimize cyclization conditions to drive the reaction to completion. Purification by column chromatography may be necessary. |

Applications in Drug Development

The Gould-Jacobs synthesis of 1,8-naphthyridines has been instrumental in the development of numerous important therapeutic agents.

-

Antibacterial Agents: The most prominent example is nalidixic acid , the first of the quinolone antibiotics.[7] The synthesis of its core 1,8-naphthyridine structure relies on the Gould-Jacobs reaction. This scaffold is crucial for its mechanism of action, which involves the inhibition of bacterial DNA gyrase.[7]

-

Antihistaminic Agents: Recent studies have demonstrated the synthesis of novel 1,8-naphthyridine-3-carboxylic acid derivatives via the Gould-Jacobs reaction, which have shown promising H1R antagonism effects, highlighting their potential in the treatment of allergic conditions.

-

Anticancer and Antimicrobial Agents: The versatility of the 1,8-naphthyridine scaffold allows for the introduction of various substituents, leading to the discovery of compounds with potent anticancer and broad-spectrum antimicrobial activities.[1][4]

Logical Workflow for 1,8-Naphthyridine-based Drug Discovery

Caption: A logical workflow illustrating the role of the Gould-Jacobs reaction in the discovery of 1,8-naphthyridine-based drug candidates.

Conclusion

The Gould-Jacobs reaction remains a highly relevant and powerful tool for the synthesis of the medicinally important 1,8-naphthyridine scaffold. Its operational simplicity and the accessibility of the starting materials make it an attractive method for both academic research and industrial drug development. By understanding the underlying mechanism and carefully controlling the key experimental parameters, researchers can efficiently access a wide array of 1,8-naphthyridine derivatives for the exploration of new therapeutic agents. This application note serves as a comprehensive guide to empower scientists in their pursuit of novel and impactful medicines based on this versatile heterocyclic core.

References

-

Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]

-

Verma, A.; et al. Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. RSC Adv., 2020 , 10, 13907-13921. [Link]

-

Banu, H.; Singh, S.; Javed, K.; et al. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Arch. Pharm. (Weinheim)2016 , 349, 1-23. [Link]

-

Kumar, A.; et al. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Adv., 2024 , 14, 22056-22070. [Link]

-

Mishra, A.; et al. 1,8-Naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Med. Chem.2021 , 13(16), 1455-1479. [Link]

-

Saini, M.S.; et al. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini Rev. Med. Chem.2021 , 21(1), 79-93. [Link]

-

Cablewski, T.; Gurr, P. A.; Pajalic, P. J.; Strauss, C. R. A solvent-free Jacobs–Gould reaction. Green Chem.1999 , 1, 213-215. [Link]

-

Dowtherm™ A Heat Transfer Fluid. Dow Chemical Company. [Link]

- CN104496986A - Prepar

-

Sravanthi, T.; Manjashetty, T.; et al. Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chim. Slov.2017 , 64, 919-930. [Link]

-

Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]

-

University of Rochester, Department of Chemistry. Troubleshooting: My Reaction Failed: FAQ. [Link]

-

Wikipedia. Gould–Jacobs reaction. [Link]

-

Emmerson, A. M.; Jones, A. M. The quinolones: decades of development and use. J. Antimicrob. Chemother.2003 , 51, (suppl_1), 13–20. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]

- 5. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 7. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Substituted 4-Hydroxy-1,8-Naphthyridines: An Application Note and Protocol Guide

Introduction: The Significance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug development, forming the structural foundation of numerous therapeutic agents.[1] Its unique arrangement of nitrogen atoms imparts specific electronic and steric properties, enabling it to interact with a wide range of biological targets. Notably, this scaffold is a cornerstone of the quinolone class of antibiotics, including the seminal compound nalidixic acid, which functions by inhibiting bacterial DNA gyrase.[2] Beyond their antibacterial prowess, derivatives of 1,8-naphthyridine have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3] The versatility of its synthesis and the potential for diverse functionalization make the 1,8-naphthyridine skeleton a subject of intense research for the discovery of novel therapeutics.[1]

This guide provides detailed protocols and mechanistic insights into the primary synthetic routes for obtaining substituted 4-hydroxy-1,8-naphthyridines, a key subclass of these valuable compounds.

Primary Synthetic Strategies

Two principal and well-established methodologies for the construction of the 4-hydroxy-1,8-naphthyridine ring system are the Gould-Jacobs reaction and the Friedländer annulation. The choice between these routes often depends on the availability of starting materials and the desired substitution patterns on the final molecule.

The Gould-Jacobs Reaction: A Stepwise Approach to the 4-Hydroxy-1,8-Naphthyridine Core

The Gould-Jacobs reaction is a robust and widely employed method for the synthesis of 4-hydroxyquinolines and their bioisosteres, including the 4-hydroxy-1,8-naphthyridine system.[4] This reaction proceeds through a sequential condensation and thermal cyclization, followed by hydrolysis and decarboxylation to yield the target scaffold.[5]

Mechanism of the Gould-Jacobs Reaction

The reaction is initiated by the nucleophilic attack of the amino group of a substituted 2-aminopyridine onto the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to form a stable intermediate, diethyl {[(pyridin-2-yl)amino]methylene}propanedioate.[6] The subsequent, and most critical, step is a high-temperature intramolecular 6-electron electrocyclization.[6] This thermal cyclization forges the second ring of the naphthyridine system. The resulting ethyl 4-hydroxy-1,8-naphthyridine-3-carboxylate is then saponified to the corresponding carboxylic acid, which is subsequently decarboxylated upon heating to afford the final 4-hydroxy-1,8-naphthyridine.[4]

Caption: Overall workflow of the Gould-Jacobs reaction for the synthesis of 4-hydroxy-1,8-naphthyridines.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the synthesis of a representative substituted 4-hydroxy-1,8-naphthyridine, ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate, and its subsequent conversion to 7-methyl-1,8-naphthyridin-4-ol.

Protocol 1: Synthesis of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate

This protocol is divided into two main stages: the initial condensation reaction and the subsequent thermal cyclization.

Part A: Condensation of 2-Amino-6-methylpyridine with DEEM

Materials and Reagents:

-

2-Amino-6-methylpyridine

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Reaction vessel with mechanical stirrer and heating mantle

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

To a suitable reaction vessel, add 2-amino-6-methylpyridine (130 g) and diethyl ethoxymethylenemalonate (300 g).[6]

-

Commence stirring and heat the mixture to approximately 90°C.[6]

-

Maintain this temperature with continuous stirring. The reaction progress should be monitored by TLC.[6]

-

Once the reaction is deemed complete (typically within a few hours), discontinue heating and allow the mixture to cool to room temperature. The crude product, diethyl {[(6-methyl-2-pyridinyl)amino]methylene}propanedioate, is obtained as a thick oil or semi-solid and can be used in the next step without further purification.[6]

Part B: Thermal Cyclization

Materials and Reagents:

-

Crude diethyl {[(6-methyl-2-pyridinyl)amino]methylene}propanedioate

-

Diphenyl ether (Dowtherm A) or other high-boiling point solvent

-

Reaction vessel with mechanical stirrer, heating mantle, and condenser

-

Hexane

-

Ethanol

-

Vacuum filtration apparatus

Procedure:

-

In a separate reaction vessel, heat diphenyl ether to 250°C.[7]

-

Slowly add the crude intermediate from Part A to the hot diphenyl ether with vigorous stirring.[7]

-

Maintain the reaction temperature at 250°C for 30 minutes.[7] Monitor the cyclization by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate from the solution.[7]

-

Collect the precipitate by vacuum filtration and wash thoroughly with hexane to remove the diphenyl ether.[7]

-

Recrystallize the crude product from ethanol to yield pure ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate as a solid.[7]

-

Dry the final product in a vacuum oven.

Protocol 2: Hydrolysis and Decarboxylation to 7-Methyl-1,8-naphthyridin-4-ol

Part A: Hydrolysis

Materials and Reagents:

-

Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate

-

Sodium hydroxide (NaOH) solution

-

Hydrochloric acid (HCl)

-

Reaction vessel with stirring capabilities

Procedure:

-

Suspend the ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate in an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux until the ester is completely hydrolyzed to the corresponding carboxylic acid.[5] The progress of the reaction can be monitored by TLC.

-

After completion, cool the reaction mixture and carefully acidify with hydrochloric acid to precipitate the 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid.

-

Collect the solid product by filtration and wash with water.

Part B: Decarboxylation

Materials and Reagents:

-

4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid

-

High-boiling point solvent (e.g., diphenyl ether) or neat conditions

-

Reaction vessel with heating capabilities

Procedure:

-

Heat the 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid, either neat or in a high-boiling solvent, to a temperature sufficient to induce decarboxylation.[5]

-

The evolution of carbon dioxide will be observed. Continue heating until the gas evolution ceases.

-

Cool the reaction mixture and purify the resulting 7-methyl-1,8-naphthyridin-4-ol, typically by recrystallization.

Data Presentation: Gould-Jacobs Reaction Yields

The Gould-Jacobs reaction is versatile and can accommodate a variety of substituents on the initial 2-aminopyridine. The yields are generally good, as illustrated in the table below.

| Starting 2-Aminopyridine | Product | Yield (%) | Reference |

| 2-Aminopyridine | 4-Hydroxy-1,8-naphthyridine | 74 | [8] |

| 2-Amino-6-methylpyridine | 4-Hydroxy-7-methyl-1,8-naphthyridine | 68 | [8] |

| 2-Amino-5-methylpyridine | 4-Hydroxy-6-methyl-1,8-naphthyridine | 65 | [8] |

| 2-Amino-4-methylpyridine | 4-Hydroxy-5-methyl-1,8-naphthyridine | 69 | [8] |

| 2-Amino-3-methylpyridine | 4-Hydroxy-8-methyl-1,8-naphthyridine | 69 | [8] |

| 2-Amino-5-chloropyridine | 6-Chloro-4-hydroxy-1,8-naphthyridine | 75 | [8] |

| 2-Amino-4,6-dimethylpyridine | 4-Hydroxy-5,7-dimethyl-1,8-naphthyridine | 71 | [8] |

The Friedländer Synthesis: A Convergent Approach

The Friedländer synthesis offers a more convergent route to substituted 1,8-naphthyridines by reacting a 2-aminonicotinaldehyde or a related ketone with a compound containing an active methylene group.[2] This method can be particularly advantageous due to its operational simplicity and the potential for greener reaction conditions.

Mechanism of the Friedländer Synthesis

The reaction is typically base-catalyzed and begins with the formation of an enolate from the active methylene compound. This enolate then undergoes an aldol-type condensation with the aldehyde group of the 2-aminonicotinaldehyde. The resulting intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the amino group on the carbonyl, followed by dehydration to afford the aromatic 1,8-naphthyridine ring system.[2]

Caption: General mechanism of the base-catalyzed Friedländer synthesis of 1,8-naphthyridines.

Experimental Protocol

The following protocol details a green and efficient method for the synthesis of substituted 1,8-naphthyridines in water, catalyzed by choline hydroxide.[9]

Protocol 3: Green Synthesis of Substituted 1,8-Naphthyridines

Materials and Reagents:

-

2-Aminonicotinaldehyde

-

Active methylene compound (e.g., ketone, β-ketoester)

-

Choline hydroxide (as catalyst)

-

Water (as solvent)

-

Reaction flask with stirrer and heating capabilities

-

Nitrogen gas supply

-

Ethyl acetate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a reaction flask, combine 2-aminonicotinaldehyde (0.5 mmol) and the active methylene compound (0.5 mmol, or 1.5 mmol for less reactive ketones) in water (1 mL).[9]

-

Begin stirring the mixture and add choline hydroxide (1 mol%).[2]

-

Purge the flask with nitrogen and maintain a nitrogen atmosphere.

-

Heat the reaction mixture to 50°C with continuous stirring.[2]

-

Monitor the reaction progress by TLC. The reaction is typically complete within 6-12 hours.[2]

-

Upon completion, cool the mixture to room temperature.

-

Extract the product with ethyl acetate (40 mL) and water (10 mL) using a separatory funnel.[2]

-

Separate the organic layer and concentrate it under reduced pressure to obtain the crude product.[2]

-

The product can be further purified by recrystallization or column chromatography if necessary.

Data Presentation: Friedländer Synthesis Yields

This environmentally benign protocol provides excellent yields for a variety of substituted 1,8-naphthyridines.

| Active Methylene Compound | Product | Yield (%) | Reference |

| Acetone | 2-Methyl-1,8-naphthyridine | >90 | [9] |

| Acetophenone | 2-Phenyl-1,8-naphthyridine | >90 | [9] |

| Cyclohexanone | 1,2,3,4-Tetrahydroacridine | >90 | [9] |

| Ethyl acetoacetate | Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate | 98 | [9][10] |

| Diethyl malonate | Ethyl 4-hydroxy-1,8-naphthyridine-3-carboxylate | >90 | [9] |

Conclusion

The synthesis of substituted 4-hydroxy-1,8-naphthyridines is a critical endeavor in the field of medicinal chemistry. The Gould-Jacobs reaction and the Friedländer synthesis represent two powerful and versatile strategies for accessing this important class of compounds. The choice of method will be dictated by the specific synthetic goals and the availability of starting materials. The protocols detailed herein provide a solid foundation for researchers to produce these valuable scaffolds for further investigation in drug discovery and development.

References

-

Mandal, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Decarboxylation. Available at: [Link]

-

Mondal, S., & Jana, A. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Available at: [Link]

-

Li, J., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,8-naphthyridines and related compounds. Available at: [Link]

-

ACS Publications. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. Available at: [Link]

-

Narender, A., et al. (2009). A novel synthesis of substituted 4-hydroxy-1,8-naphthyridines. Journal of the Chilean Chemical Society. Available at: [Link]

- Google Patents. (n.d.). Preparation method of nalidixic acid.

-

Rajasekaran, S., & Rao, G. K. (2013). Synthesis of some newer nalidixic acid derivatives as potent antimicrobial agents. Research and Reviews: Journal of Chemistry. Available at: [Link]

-

Saczewski, F., & Balewski, L. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Available at: [Link]

-

Omar, F. A. (1994). Synthesis of Some Nalidixic Acid Derivatives. Alexandria Journal of Pharmaceutical Sciences. Available at: [Link]

-

Wikipedia. (n.d.). Gould–Jacobs reaction. Available at: [Link]

-

Bakherad, M., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Scientific Reports. Available at: [Link]

-

Ben-David, Y., et al. (2014). Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes. Catalysis Science & Technology. Available at: [Link]

-

Hayes, C. J., et al. (2018). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry. Available at: [Link]

-

Teijin Pharma Limited. (n.d.). Nalidixic Acid in Focus: Chemical Structure, Synthesis, and Market Trends. Available at: [Link]

-

Witschi, M. A., et al. (2013). Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up. Molecules. Available at: [Link]

-

Taylor, B. F., & Ribbons, D. W. (1983). Bacterial Decarboxylation of o-Phthalic Acids. Applied and Environmental Microbiology. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Purification Strategies for 4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one: An Application Guide

This comprehensive guide provides detailed application notes and protocols for the purification of 4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,8-naphthyridine scaffold is a recognized pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties.[1] Ensuring the high purity of this target molecule is paramount for its accurate biological evaluation and subsequent development as a potential therapeutic agent.

This document is intended for researchers, scientists, and drug development professionals. It offers a deep dive into the rationale behind various purification techniques, providing step-by-step protocols for recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC). Furthermore, it outlines methods for purity assessment and characterization.

Understanding the Molecule: Physicochemical Properties and Tautomerism

4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one exists in a tautomeric equilibrium with its 2,4-dihydroxy-7-methyl-1,8-naphthyridine and 7-methyl-1,8-naphthyridine-2,4(1H,3H)-dione forms. The predominant tautomer can be influenced by the solvent and solid-state packing. This characteristic is crucial when interpreting analytical data, particularly NMR spectra.

While specific experimental data for the target molecule is limited, we can infer its properties from closely related analogs such as 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid and other naphthyridinone derivatives.

Table 1: Estimated Physicochemical Properties of 4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one

| Property | Estimated Value/Characteristic | Rationale/Reference |

| Molecular Formula | C₉H₈N₂O₂ | Calculated |

| Molecular Weight | 176.17 g/mol | Calculated |

| Appearance | Expected to be an off-white to pale yellow solid. | General knowledge of similar heterocyclic compounds. |

| Melting Point | Expected to be >250 °C | Naphthyridinone cores are generally high-melting solids. |

| Solubility | Sparingly soluble in water and ethanol; soluble in DMSO and DMF. | Inferred from the solubility of 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid in water and ethanol for UV-Vis analysis.[2][3] The removal of the carboxylic acid group may decrease aqueous solubility. General knowledge of polar aprotic solvents like DMSO and DMF to dissolve such heterocycles.[4] |

| pKa | Estimated acidic pKa for the hydroxyl group and basic pKa for the pyridine nitrogen. | General knowledge of substituted pyridines and hydroxypyridinones. |

The Synthetic Landscape: Anticipating Impurities

The most common synthetic route to the 4-hydroxy-1,8-naphthyridin-2(1H)-one core is a variation of the Gould-Jacobs reaction.[1][5] This typically involves the condensation of 2-amino-4-methylpyridine with a malonic ester derivative, followed by a high-temperature intramolecular cyclization.

Understanding the potential side reactions and incomplete conversions in this synthesis is key to designing an effective purification strategy.

Potential Impurities:

-

Unreacted Starting Materials: 2-amino-4-methylpyridine and the malonic ester derivative.

-

Acyclic Intermediate: The product of the initial condensation reaction that has failed to cyclize.

-

Isomeric Byproducts: Cyclization can sometimes occur at other positions, leading to isomeric naphthyridinone impurities, although the reaction is generally regioselective for the 1,8-naphthyridine core.

-

Degradation Products: Formed during the high-temperature cyclization step.

Purification Methodologies: From Crude to High Purity

A multi-step purification approach is often necessary to achieve high purity (>99%) for 4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one. The choice of methods will depend on the scale of the synthesis and the nature of the impurities.

Caption: General purification workflow for 4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one.

Recrystallization: The First Line of Defense

Recrystallization is an effective technique for removing bulk impurities and unreacted starting materials, particularly after the initial isolation of the crude product. The choice of solvent is critical and should be determined experimentally.

Protocol 1: Solvent Screening for Recrystallization

-

Place approximately 10-20 mg of the crude product into several test tubes.

-

To each tube, add a different solvent (e.g., ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, or mixtures with water) dropwise while heating and stirring.

-

Identify a solvent or solvent system in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures.

-

Allow the solutions to cool slowly to room temperature, followed by further cooling in an ice bath.

-

Observe the formation of crystals. The solvent system that yields well-formed crystals with a significant reduction in colored impurities is a good candidate for bulk recrystallization.

Protocol 2: Bulk Recrystallization

-

Dissolve the crude 4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one in a minimal amount of the chosen hot recrystallization solvent.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.

-

Further cool the mixture in an ice bath to maximize the yield.

-

Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals under vacuum.

Column Chromatography: For More Challenging Separations

For the removal of closely related impurities, such as the acyclic intermediate or isomeric byproducts, column chromatography is a powerful tool. Given the polar nature of the target molecule, normal-phase silica gel chromatography is a suitable choice.

Protocol 3: Column Chromatography Purification

-

Stationary Phase: Silica gel (60 Å, 230-400 mesh).

-

Mobile Phase (Eluent): A gradient or isocratic system of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol or ethanol). A typical starting point is a gradient of 0-10% methanol in dichloromethane.

-

Sample Preparation: Dissolve the partially purified product in a minimal amount of the eluent or a stronger solvent like DMSO, and then adsorb it onto a small amount of silica gel.

Step-by-Step Procedure:

-

Prepare a slurry of silica gel in the initial, less polar eluent and pack the column.

-

Equilibrate the column by running several column volumes of the initial eluent through it.

-

Carefully load the adsorbed sample onto the top of the silica gel bed.

-

Begin the elution with the starting mobile phase composition.

-

Gradually increase the polarity of the mobile phase to elute the compounds.

-

Collect fractions and monitor the elution of the product and impurities using Thin Layer Chromatography (TLC) or analytical HPLC.

-

Combine the pure fractions and evaporate the solvent under reduced pressure.

Preparative HPLC: Achieving the Highest Purity

For obtaining highly pure material (>99.5%) for applications such as reference standards or in vivo studies, preparative HPLC is the method of choice.[6] A reversed-phase C18 column is generally effective for this class of compounds.

Protocol 4: Preparative Reversed-Phase HPLC

-

Column: A preparative C18 column (e.g., 19 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid (TFA).

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or TFA.

-

Gradient: A linear gradient tailored to the separation, for example, 5-95% B over 20-30 minutes.

-

Detection: UV detection at a wavelength where the compound and impurities have significant absorbance (e.g., determined from a UV-Vis spectrum).

Step-by-Step Procedure:

-

Develop an analytical HPLC method to determine the optimal separation conditions.

-

Scale up the analytical method to the preparative scale, adjusting the flow rate and gradient accordingly.

-

Dissolve the sample in a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase) at a high concentration.

-

Inject the sample onto the equilibrated preparative HPLC system.

-

Collect fractions corresponding to the peak of the target compound.

-

Analyze the purity of the collected fractions by analytical HPLC.

-

Combine the pure fractions and remove the solvent, often by lyophilization if aqueous mobile phases are used.

Purity Assessment and Characterization: The Self-Validating System

The purity of 4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one should be rigorously assessed at each stage of the purification process and for the final product.

High-Performance Liquid Chromatography (HPLC)

Analytical HPLC is the primary method for determining the purity of the final compound.

Table 2: Suggested Analytical HPLC Method

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5-95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm and 280 nm |

| Injection Volume | 10 µL |

| Sample Preparation | 1 mg/mL in DMSO or mobile phase |

Spectroscopic Characterization

The identity and structural integrity of the purified compound must be confirmed by spectroscopic methods.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 177.06. LC-MS can be a powerful tool for identifying and tracking impurities throughout the purification process.[7]

Conclusion

The purification of 4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one requires a systematic approach that begins with an understanding of its physicochemical properties and potential impurities from its synthesis. A combination of recrystallization, column chromatography, and preparative HPLC, coupled with rigorous analytical monitoring, will enable the isolation of this valuable compound at high purity, suitable for demanding research and development applications.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 135565578, 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one. [Link].

-

Principles in preparative HPLC. University of Warwick. [Link].

- Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinancenes. J. Am. Chem. Soc.1939, 61 (10), 2890–2895.

- Duffy, K. J.; et al. Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. J. Med. Chem.2019, 62 (23), 10794–10813.

- Quantum chemical and spectroscopic investigations of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid. Journal of Theoretical and Computational Chemistry. 2016, 15(04), 1650042.

- Zhang, Y.; et al. Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction under solvent-free condition. RSC Adv., 2014, 4, 27674-27679.

- Santhakumari, B.; et al. Quantum chemical and spectroscopic investigations of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid.

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules. 2020, 25(15), 3352.

- Lee, J. H.; et al. Preparative isolation and purification of chemical constituents of Belamcanda by MPLC, HSCCC and prep-HPLC. J. Liq. Chromatogr.

- Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. Sci Rep. 2023, 13, 16421.

-

Gould–Jacobs reaction. Wikipedia. [Link].